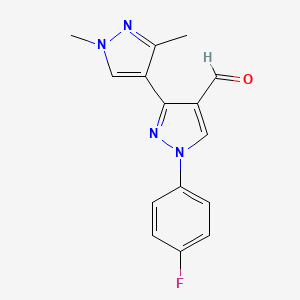

1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde

Description

Structure and Synthesis: The compound 1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde features a bipyrazole core with a 4-fluorophenyl substituent at position 1 and methyl groups at positions 1' and 3'. Its molecular formula is C₁₅H₁₃FN₄O₂ (molecular weight: 300.29 g/mol) .

Properties

IUPAC Name |

3-(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O/c1-10-14(8-19(2)17-10)15-11(9-21)7-20(18-15)13-5-3-12(16)4-6-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRPKLKDUQNPOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601151583 | |

| Record name | 1-(4-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006334-20-8 | |

| Record name | 1-(4-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006334-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Overview

1-(4-Fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. The compound features a bipyrazole core with a fluorophenyl group, which may enhance its lipophilicity and bioavailability. This article explores the biological activity of this compound, including its mechanisms of action, relevant research findings, and comparative analysis with similar compounds.

- Molecular Formula : C₁₅H₁₃FN₄O

- Molecular Weight : 300.29 g/mol

- LogP : 2.418 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 72.94 Ų

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound is believed to inhibit various enzymes by binding to their active sites, effectively blocking substrate access. This inhibition can modulate several signal transduction pathways and alter gene expression.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(Phenyl)-1',3'-dimethyl-bipyrazole | Similar bipyrazole core without fluorine | Antimicrobial properties |

| 1-(2-Fluorophenyl)-1',3'-dimethyl-bipyrazole | Bipyrazole core with different fluorine location | Potential antitumor activity |

| 3-Methyl-5-(4-fluorophenyl)-pyrazole | Pyrazole ring with fluorinated phenyl | Anti-inflammatory effects |

The presence of the fluorine atom in the phenyl group is hypothesized to enhance metabolic stability and increase binding affinity to biological targets compared to non-fluorinated counterparts.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial properties of bipyrazole derivatives, including this compound. Results indicated significant inhibition against various bacterial strains, suggesting potential as an antimicrobial agent.

- Antitumor Potential : Another research focused on the antitumor effects of similar bipyrazole compounds. The study demonstrated that these compounds could induce apoptosis in cancer cells through modulation of specific signaling pathways.

- Enzyme Inhibition Studies : Detailed kinetic studies revealed that the compound effectively inhibits certain enzymes involved in metabolic pathways, highlighting its potential role in drug development for metabolic disorders.

Comparative Analysis

When compared to other compounds within the same class, this compound stands out due to its unique fluorination pattern and carboxylic acid functionality. These features may enhance its solubility and bioactivity compared to structurally similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Bipyrazole vs.

- Fluorine Substitution: Mono- (target) vs. di-fluorinated (e.g., 3,5-difluorophenyl in ) phenyl groups affect electronic properties and metabolic stability.

- Functional Groups : Benzoyl and nitro substituents in analogs (e.g., ) introduce electron-withdrawing effects, altering reactivity and biological activity.

Table 2: Reported Bioactivities of Comparable Compounds

Insights :

Physical and Spectral Properties

Table 3: Spectral Data Comparison

Analysis :

Commercial and Industrial Relevance

- Analog Availability : Derivatives like 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde remain research staples, highlighting their broader applicability .

Q & A

Basic: What synthetic strategies are effective for preparing 1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde, and how do reaction conditions impact outcomes?

Methodological Answer:

The synthesis involves cyclocondensation of 4-fluorophenylhydrazine with 1,3-diketones (e.g., acetylacetone derivatives) under acidic conditions (e.g., acetic acid) to form the bipyrazole core, followed by Vilsmeier-Haack formylation to introduce the aldehyde group . Key parameters:

- Temperature : Cyclization at 80–100°C improves regioselectivity .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance formylation efficiency .

- Stoichiometry : A 1:1.2 molar ratio of hydrazine to diketone minimizes side products .

Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12–24 hours conventionally) and increases yield by 15–20% .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Look for characteristic signals:

- Aldehyde proton at δ 9.8–10.2 ppm .

- Fluorophenyl aromatic protons at δ 7.2–7.6 ppm .

- FT-IR : Confirm aldehyde C=O stretch at ~1680–1700 cm⁻¹ .

- HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm mass error .

- X-ray crystallography : Resolve regiochemistry of methyl groups and bipyrazole conformation .

Basic: How does the aldehyde group influence reactivity in downstream derivatization?

Methodological Answer:

The aldehyde enables nucleophilic additions (e.g., formation of hydrazones, oximes) and cross-coupling reactions (e.g., Suzuki with boronic acids). Key considerations:

- Hydrazone formation : Use ethanol/HCl under reflux with substituted hydrazines (e.g., arylhydrazines for antimicrobial derivatives) .

- Protection strategies : Convert aldehyde to acetal using ethylene glycol/H⁺ to prevent side reactions during bipyrazole functionalization .

Basic: What initial biological screening approaches are recommended for this compound?

Methodological Answer:

- Antimicrobial assays : Follow CLSI guidelines using microdilution (e.g., MIC against S. aureus and E. coli) .

- Enzyme inhibition : Test against kinases (e.g., CDK2) or hydrolases (e.g., acetylcholinesterase) via fluorescence-based assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: How to design structure-activity relationship (SAR) studies for bipyrazole carbaldehyde derivatives?

Methodological Answer:

Vary substituents : Synthesize analogs with halogens (F, Cl), methyl, or methoxy groups at positions 1' and 3' .

Assay standardization : Use identical protocols (e.g., 24-hour incubation for antimicrobial tests) to compare activities .

Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

Dose-response curves : Establish EC₅₀ values across ≥5 concentrations to quantify potency differences .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity verification : Use HPLC (≥95% purity) to exclude impurity-driven artifacts .

- Solvent controls : Test DMSO/vehicle effects at all concentrations (e.g., ≤1% v/v) .

- Strain variability : Repeat antimicrobial assays across multiple clinical isolates .

- Meta-analysis : Compare logP, solubility, and protein-binding data to identify physicochemical drivers of activity .

Advanced: What crystallographic insights are critical for confirming bipyrazole conformation?

Methodological Answer:

- Torsion angles : Measure dihedral angles between pyrazole rings (typically 10–30° for planar conformations) .

- Intermolecular interactions : Identify F···H hydrogen bonds (2.8–3.2 Å) stabilizing crystal packing .

- Methyl group orientation : Use ORTEP diagrams to confirm steric effects on molecular planarity .

Advanced: How can computational methods optimize synthetic pathways?

Methodological Answer:

- Reaction modeling : Apply DFT (B3LYP/6-31G*) to predict transition states and regioselectivity in cyclocondensation .

- Solvent screening : Use COSMO-RS to rank solvents by yield (e.g., DMF > ethanol) .

- Machine learning : Train models on existing pyrazole synthesis data to predict optimal conditions (temperature, catalyst) .

Advanced: What strategies improve synthetic yield without compromising purity?

Methodological Answer:

- Catalyst optimization : Use p-TsOH (5 mol%) instead of H₂SO₄ for cleaner cyclization .

- Workup modifications : Employ column chromatography (silica gel, hexane/EtOAc) over recrystallization for better aldehyde recovery .

- In situ monitoring : Use FT-IR to track aldehyde formation and terminate reactions at ~90% conversion .

Advanced: How to study enzyme interactions for mechanistic insights?

Methodological Answer:

- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kₐ) to target enzymes .

- Docking simulations : Use AutoDock Vina to predict binding poses in enzyme active sites .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.